molecular formula C6H2BrClF3NO B11807038 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine

2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine

Cat. No.: B11807038
M. Wt: 276.44 g/mol
InChI Key: PVUNZTLTEAWNNH-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF3NO It is a pyridine derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of 3-(trifluoromethoxy)pyridine, followed by selective bromination and chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(methylthio)pyridine
  • 2-Bromo-5-(methanesulfonyl)pyridine

Uniqueness

2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form halogen bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

2-bromo-5-chloro-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H

InChI Key

PVUNZTLTEAWNNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)Br)Cl

Origin of Product

United States

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